4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position. The 1,2,4-triazole ring is functionalized with a 4-fluorophenyl group at position 4 and a sulfanyl group at position 5, which is further linked to a 3-(trifluoromethyl)benzyl moiety.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N5O3S2/c1-34(2)40(37,38)22-12-6-18(7-13-22)24(36)31-15-23-32-33-25(35(23)21-10-8-20(27)9-11-21)39-16-17-4-3-5-19(14-17)26(28,29)30/h3-14H,15-16H2,1-2H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPITICMGZIUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
A comparative analysis of key structural motifs and substituents is summarized in Table 1.
Key Observations :
- The target compound’s trifluoromethylbenzylsulfanyl group distinguishes it from analogues with simpler benzyl or alkylsulfanyl substituents (e.g., V024-8214, KA3). This group enhances hydrophobicity and may improve target binding through π-π stacking or van der Waals interactions .
Bioactivity and Mechanism
- Neuraminidase (NA) Inhibition : Compound 1c (IC₅₀: 9.1 µg/mL) demonstrates that triazole-thioethers with aromatic substituents (e.g., 4-hydroxy-3-methoxybenzylidene) are potent NA inhibitors. The target compound’s 4-fluorophenyl and trifluoromethyl groups may enhance NA binding via hydrophobic interactions .
- Antimicrobial Activity : KA3 and V024-8214 show broad-spectrum activity against bacterial/fungal strains, suggesting that the triazole-thioether scaffold is critical for disrupting microbial membranes or enzymes .
- Kinase Inhibition : reports benzamide derivatives with trifluoromethyl groups as tyrosine kinase inhibitors. The target compound’s benzamide core and electron-withdrawing groups may similarly target kinase ATP-binding pockets .
Computational and Structural Insights
- Molecular Similarity : Using Tanimoto coefficients (Tanimoto >0.8), the target compound shares high similarity with KA3 (pyridinyl-triazole) and 1c (triazole-thioether), suggesting overlapping bioactivity profiles .
- Docking Studies : Glide XP scoring () predicts that the trifluoromethyl group in the target compound may form hydrophobic enclosures with residues in NA or kinase binding sites, akin to interactions observed in docked triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
